Bicyclo[2.1.1]hexane-1-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.1.1]hexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-6(9)7-2-1-5(3-7)4-7/h5H,1-4H2,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKKDAMYZDDHQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Bicyclo 2.1.1 Hexane 1 Carboxamide and Its Precursors
Photochemical Cycloaddition Reactions
Photochemistry offers unique pathways for the formation of strained ring systems like bicyclo[2.1.1]hexanes. These methods often proceed under mild conditions and can provide access to complex molecular architectures that are difficult to obtain through traditional thermal reactions. nih.gov
One of the most effective photochemical strategies for synthesizing the bicyclo[2.1.1]hexane core is the intramolecular crossed [2+2] photocycloaddition of 1,5-diene systems where one of the olefinic partners is a styrene (B11656) moiety. organic-chemistry.orgnih.govresearchgate.net The styrene component acts as the chromophore, absorbing light and initiating the cycloaddition cascade. This reaction mode leads to the formation of a bridged bicyclic skeleton, a structure that is otherwise challenging to access. nih.gov
The use of visible light in conjunction with photocatalysts represents a significant advancement in [2+2] cycloaddition reactions, offering milder conditions compared to direct UV irradiation. youtube.com Iridium-based photosensitizers are particularly effective for these transformations through a triplet energy transfer mechanism. organic-chemistry.orgnih.gov In this process, the iridium complex absorbs visible light and transfers its triplet energy to the styrene moiety of the substrate. organic-chemistry.orgyoutube.com This excited-state styrene then undergoes a stepwise cycloaddition with the tethered alkene to form the bicyclo[2.1.1]hexane product. youtube.com
Research has demonstrated that catalysts like Ir(dFCF3ppy)2(dtbbpy)PF6 can facilitate these reactions in excellent yields, with acetone (B3395972) often being the preferred solvent. organic-chemistry.org The method shows good tolerance for various substituents on both the aromatic ring and the alkene, providing a versatile route to a range of decorated bicyclo[2.1.1]hexane cores. organic-chemistry.org
| Substrate | Photocatalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| 2-methylene-5-phenylhex-5-enoic acid derivative | Ir(dFCF3ppy)2(dtbbpy)PF6 | Acetone | 96% | organic-chemistry.org |
| Generic Styrene-alkene tethered system | Ir(III) polypyridyl complex | Not specified | up to 88% | researchgate.net |
| Various styrene derivatives | Not specified | Not specified | 61% - quant. | nih.gov |
Achieving enantioselectivity in photocycloadditions is a significant challenge. A key strategy involves the use of chiral Lewis acids that coordinate to the substrate, inducing facial selectivity during the crucial bond-forming step. nih.gov For crossed [2+2] photocycloadditions, chiral rhodium-based Lewis acids have been successfully employed, particularly for substrates containing a chelating motif, such as 2-(alkenyloxy)cyclohex-2-enones. nih.govrsc.org The Lewis acid catalyst orchestrates the approach of the tethered olefins, leading to the formation of bridged cyclobutanes with high enantiomeric excess (80–94% ee). nih.govrsc.org
More recently, this concept has been extended to the synthesis of azaarene-functionalized 2-azabicyclo[2.1.1]hexanes (aza-BCHs). A dual catalyst system, combining a photosensitizer (like DPZ) with a chiral Scandium(III) complex, enables the asymmetric intramolecular [2+2] photocycloaddition. nih.gov This method provides access to enantioenriched bicyclic scaffolds, including those with all-carbon quaternary stereocenters, and demonstrates the potential for activating simple azaarene substrates with chiral Lewis acids in photocatalysis. chemrxiv.orgnih.gov
An alternative photochemical approach to bicyclo[2.1.1]hexanes involves the intramolecular formal (3+2) cycloaddition of allylated cyclopropanes. colab.wsnih.govresearchgate.net This method utilizes substrates containing a 4-nitrobenzimine substituent, which upon irradiation with 390 nm LED light, undergo cycloaddition to form the desired bicyclic imine products. chemistryviews.org The reaction is notable for its mild conditions, proceeding in as little as 10 minutes in toluene, and its tolerance for both activated and unactivated alkenes. nih.govchemistryviews.org
The resulting bicyclic imines are versatile intermediates. researchgate.netchemistryviews.org They can be readily hydrolyzed and acylated to produce a variety of derivatives, including the corresponding bicyclo[2.1.1]hexane carboxamides. researchgate.net A notable feature of these imine products is their susceptibility to photo-induced ring opening, which allows for the epimerization of stereocenters at the C5 position. nih.govresearchgate.net
The practical utility of any synthetic method depends on its scalability. rsc.org Several of the advanced methodologies for bicyclo[2.1.1]hexane synthesis have been successfully scaled up, demonstrating their potential for larger-scale production.
Visible light-driven [2+2] photocycloadditions of styrene derivatives have been successfully performed on a 1.0 mmol scale with yields comparable to smaller-scale reactions. organic-chemistry.org Similarly, strain-release cycloadditions using bicyclo[1.1.0]butanes (BCBs) have been scaled to the 1.0 mmol level, yielding the desired bicyclo[2.1.1]hexane products in good yields. diva-portal.org Catalyst-controlled divergent syntheses have proven to be highly practical, with both Cu(I)-catalyzed cycloadditions and Au(I)-catalyzed pathways being performed on a 2.0 mmol scale, producing over a gram of the desired bicyclo[2.1.1]hexane or cyclobutene (B1205218) products, respectively. nih.gov Furthermore, Lewis acid-catalyzed annulations of BCBs with quinones have been scaled to 3 mmol without a drop in efficiency, confirming the practical applicability of the process. rsc.org These examples underscore the robustness of modern photochemical and strain-release methods for the practical synthesis of complex bicyclic scaffolds. researchgate.net
| Reaction Type | Catalyst/Conditions | Scale | Yield | Reference |
|---|---|---|---|---|
| Visible-Light [2+2] Photocycloaddition | Ir-photocatalyst | 1.0 mmol | Comparable to small scale | organic-chemistry.org |
| Strain-Release Cycloaddition | Acridinium (B8443388) organophotocatalyst | 1.0 mmol | 67% | diva-portal.org |
| Lewis Acid-Catalyzed Annulation | Sc(OTf)3 | 3.0 mmol | Consistent with small scale | rsc.org |
| Cu(I)-Catalyzed Cycloaddition | Cu(CH3CN)4BF4 | 2.0 mmol | 94% (1.1 g) | nih.gov |
Intramolecular Crossed [2+2] Photocycloadditions of Styrene Derivatives
Strain-Release Driven Cycloadditions from Bicyclo[1.1.0]butanes (BCBs)
Bicyclo[1.1.0]butanes (BCBs) are among the most strained isolable organic compounds, possessing a highly reactive central C-C bond. nih.govdiva-portal.org This inherent strain can be harnessed as a powerful driving force for cycloaddition reactions. The [2π + 2σ] cycloaddition of BCBs with alkenes is a key strategy for synthesizing the bicyclo[2.1.1]hexane framework. nih.govacs.orgnih.gov This approach allows for intermolecular cycloadditions, providing access to a diverse range of substitution patterns that are difficult to achieve with intramolecular methods. nih.gov
Activation of the BCB can be achieved through various means, including sensitization via energy transfer. nih.govacs.orgnih.gov This process generates a diradical intermediate that is efficiently trapped by an alkene in a stepwise cycloaddition to form the product. nih.gov More recently, pyridine-boryl radical-catalyzed [2π + 2σ] cycloadditions have been developed, which proceed under mild conditions with broad substrate scope and good functional group tolerance. chemrxiv.org Additionally, photocatalytic oxidative activation using a strongly oxidizing acridinium organophotocatalyst can initiate the formal [2σ+2π] cycloaddition between BCBs and alkenes, leading to bicyclo[2.1.1]hexanes. diva-portal.org These strain-release methods represent a versatile and increasingly important tool for the synthesis of complex saturated bicyclic molecules. nih.gov
Catalyst-Controlled Chemodivergent Reactions of BCB Amides (e.g., Cu(I)/Au(I) Catalysis)
Catalyst-controlled chemodivergent reactions of bicyclo[1.1.0]butane (BCB) amides provide a versatile approach to constructing diverse molecular architectures. While specific examples detailing Cu(I)/Au(I) catalysis for the direct synthesis of Bicyclo[2.1.1]hexane-1-carboxamide are not prevalent in the searched literature, the principle of using different catalysts to steer the reaction of a common precursor towards distinct products is a well-established strategy in organic synthesis. The reactivity of BCBs, highly strained molecules, can be harnessed and directed by the choice of an appropriate Lewis acid or transition metal catalyst.
Lewis Acid-Catalyzed Formal [2π + 2σ] Cycloadditions
Lewis acid-catalyzed formal [2π + 2σ] cycloadditions of bicyclobutanes (BCBs) have emerged as a powerful tool for the construction of the bicyclo[2.1.1]hexane (BCH) skeleton. acs.orgacs.orgnih.gov This methodology involves the reaction of a BCB, which provides the σ-bond, with a π-system, such as an alkene or imine, in the presence of a Lewis acid catalyst. The Lewis acid activates the reaction partners, facilitating the cycloaddition to form the bicyclic core. Scandium triflate (Sc(OTf)₃) is a commonly employed catalyst in these transformations, proving effective in promoting the reaction between BCBs and various coupling partners, including quinoxalin-2(1H)-ones and N-aryl imines. acs.orgacs.orgnih.gov These reactions are attractive due to their mild conditions, broad substrate scope, and high functional group tolerance, enabling the synthesis of highly substituted bicyclo[2.1.1]hexanes. acs.orgacs.orgnih.gov
The annulation of bicyclobutanes with ynamides and silyl (B83357) enol ethers represents a sophisticated strategy for introducing functionality onto the bicyclo[2.1.1]hexane framework.
In a notable development, a Sc(OTf)₃-catalyzed (3 + 2) annulation of BCBs with ynamides has been reported to produce 2-amino-bicyclo[2.1.1]hexenes. rsc.org This reaction proceeds under mild conditions and utilizes the C-C triple bond of the ynamide as the coupling partner, leading to products with a functionalizable amino group and a strained alkene moiety. rsc.org The proposed mechanism involves the nucleophilic addition of the ynamide to the BCB, followed by annulation of the resulting enolate with a keteniminium species. researchgate.net
Furthermore, the formal [4+2] cycloaddition of BCB ketones with silyl dienol ethers, catalyzed by aluminum triflate (Al(OTf)₃), provides access to bicyclo[4.1.1]octane (BCO) diketones. nih.govchemrxiv.org While this leads to a different bicyclic system, the underlying principle of activating a BCB with a Lewis acid for annulation with a π-system is analogous and highlights the versatility of this approach. nih.govchemrxiv.org
Table 1: Lewis Acid-Catalyzed Annulation Reactions of Bicyclobutanes
| Bicyclobutane Partner | π-System Partner | Catalyst | Product Scaffold | Reference |
|---|---|---|---|---|
| BCB Amide | Ynamide | Sc(OTf)₃ | 2-Amino-bicyclo[2.1.1]hexene | rsc.org |
| BCB Ketone | Silyl Dienol Ether | Al(OTf)₃ | Bicyclo[4.1.1]octane | nih.govchemrxiv.org |
The reaction of bicyclo[1.1.0]butanes (BCBs) with quinones under Lewis acid catalysis demonstrates remarkable divergence, yielding a variety of polycyclic structures depending on the reaction conditions and the substitution pattern of the BCB. rsc.orgresearchgate.netnih.govrsc.org
When pyrazole-substituted BCBs are treated with quinones in the presence of Sc(OTf)₃ in dichloromethane, a formal (3 + 2) cycloaddition occurs to afford highly substituted bicyclo[2.1.1]hexanes. rsc.orgrsc.org However, switching the solvent to carbon tetrachloride leads to the formation of spiro-cyclobutene-benzofuran-2(3H)-ones, with the elimination of the pyrazole (B372694) moiety. rsc.orgrsc.org
In another divergent pathway, disubstituted BCB esters react with quinones in the presence of catalytic Bi(OTf)₃ and diphenyl phosphate, undergoing a tandem isomerization-(3 + 2) cycloaddition to selectively produce tetrahydrocyclobuta[b]benzofuran products. rsc.orgrsc.org This tunability of reaction pathways underscores the synthetic utility of BCBs as versatile building blocks for complex molecule synthesis. researchgate.netnih.gov
Table 2: Divergent Reactions of Bicyclobutanes with Quinones
| BCB Substituent | Catalyst | Solvent | Major Product | Reference |
|---|---|---|---|---|
| Pyrazole | Sc(OTf)₃ | CH₂Cl₂ | Bicyclo[2.1.1]hexane | rsc.orgrsc.org |
| Pyrazole | Sc(OTf)₃ | CCl₄ | Spiro-cyclobutene-benzofuran-2(3H)-one | rsc.orgrsc.org |
| Disubstituted Ester | Bi(OTf)₃ / Diphenyl Phosphate | - | Tetrahydrocyclobuta[b]benzofuran | rsc.orgrsc.org |
Enolate Addition to Bicyclobutanes for 2-Oxo-bicyclohexane Scaffolds
A direct and efficient synthesis of 2-oxo-bicyclo[2.1.1]hexanes (2-oxo-BCHs) has been achieved through the addition of enolates to bicyclobutanes (BCBs). chemrxiv.orgresearchgate.netrsc.orgchemrxiv.orgresearchgate.net This method involves the reaction of a BCB with a readily available enolate precursor. The proposed mechanism initiates with the nucleophilic attack of the enolate on the electrophilic carbon of the BCB, leading to ring opening and the formation of a new enolate intermediate. chemrxiv.orgresearchgate.net This intermediate then undergoes an intramolecular acyl substitution to furnish the 2-oxo-BCH scaffold. chemrxiv.orgresearchgate.net
This strategy has been successfully applied using glycine-derived enolates, which directly yield protected 2-oxo-3-amino-BCH derivatives, providing a valuable synthetic handle for further functionalization. chemrxiv.orgresearchgate.netrsc.org Arylacetate derivatives have also proven to be suitable enolate precursors, affording 2-oxo-3-aryl-BCH scaffolds. chemrxiv.orgresearchgate.netrsc.org The reaction is notable for its operational simplicity and can even be performed in a one-pot procedure where the BCB substrate is formed in situ. chemrxiv.org
Alternative Cyclization and Rearrangement Strategies
Beyond cycloaddition reactions, alternative strategies involving cyclization and rearrangement have been developed to access key bicyclo[2.1.1]hexane precursors.
A two-step sequence involving a samarium(II) iodide (SmI₂)-mediated transannular pinacol (B44631) coupling followed by an acid-catalyzed pinacol rearrangement has been established for the synthesis of 1-substituted bicyclo[2.1.1]hexan-2-ones. acs.orgntu.edu.twnih.govacs.orgfigshare.com This process begins with the SmI₂-mediated coupling of dione (B5365651) precursors, which are derived from 3-oxocyclobutane-1-carboxylic acid, to form a bicyclic vicinal diol. acs.org Subsequent treatment of this diol with an acid, such as p-toluenesulfonic acid (p-TsOH), induces a pinacol rearrangement to yield the desired 1-substituted bicyclo[2.1.1]hexan-2-one. acs.org This method provides a valuable route to these important ketones, which can serve as versatile intermediates for the synthesis of more complex, sp³-rich molecules. acs.orgacs.org
Photochemical Wolff Rearrangement of Diazoketones for Carboxylic Acid Precursors
The synthesis of bicyclo[2.1.1]hexane-1-carboxylic acid, a key precursor to the title carboxamide, can be efficiently achieved through a photochemical Wolff rearrangement of a corresponding diazoketone. nih.gov This reaction is a powerful tool in organic chemistry for the ring contraction of cyclic α-diazoketones, yielding a ketene (B1206846) intermediate that can be subsequently trapped by a nucleophile to form a carboxylic acid derivative. wikipedia.org The Wolff rearrangement is particularly useful for creating strained bicyclic systems, which can be challenging to synthesize via other methods. wikipedia.org
A notable application of this methodology involves the gram-scale synthesis of a bicyclo[2.1.1]hexane carboxylic acid starting from norbornanone. nih.gov The process begins with the formation of a diazoketone from the parent ketone. This diazoketone, upon photochemical irradiation, undergoes the Wolff rearrangement, losing dinitrogen and contracting the six-membered ring of the norbornane (B1196662) system to the five-membered ring of the bicyclo[2.1.1]hexane skeleton. nih.govwikipedia.org The resulting ketene is then trapped, in this case by water, to yield the desired carboxylic acid. nih.govwikipedia.org
The use of a photochemical flow setup has been shown to be crucial for the scalability of this process. nih.gov This approach, combined with the use of safe and readily available reagents like dodecylbenzenesulfonylazide for the diazo transfer, makes the synthesis viable for producing large quantities of the carboxylic acid building block. nih.gov The reaction proceeds with a diastereomeric ratio of 5:1, yielding the carboxylic acid as a useful intermediate for further functionalization. nih.gov
Table 1: Key Steps in Photochemical Wolff Rearrangement for Bicyclo[2.1.1]hexane Carboxylic Acid Synthesis nih.gov
| Step | Reactant | Key Transformation | Product | Significance |
| 1 | Norbornanone | Diazo transfer | Diazoketone (33) | Preparation of the key rearrangement precursor. |
| 2 | Diazoketone (33) | Photochemical Wolff Rearrangement | Ketene intermediate | Ring contraction to form the bicyclo[2.1.1]hexane core. |
| 3 | Ketene intermediate | Nucleophilic trapping (with H₂O) | Bicyclo[2.1.1]hexane carboxylic acid (34) | Formation of the stable carboxylic acid precursor. |
Synthetic Routes for Incorporating the Carboxamide Moiety
Once the bicyclo[2.1.1]hexane-1-carboxylic acid precursor is obtained, the carboxamide functionality can be introduced through standard amide bond formation techniques. These methods typically involve the activation of the carboxylic acid followed by reaction with a suitable amine.
A direct and efficient method is the condensation of the carboxylic acid with an amine. For instance, the bicyclo[2.1.1]hexane carboxylic acid can be converted to its corresponding amide through standard amide coupling protocols. nih.govnih.gov This transformation demonstrates the utility of the carboxylic acid as a versatile building block for accessing various derivatives. nih.gov
In a different synthetic approach, a bicyclo[2.1.1]hexane intermediate can be hydrolyzed to the carboxylic acid, which is then condensed with an amine like glycine (B1666218) methyl ester or benzylamine (B48309) to produce the respective this compound derivatives. nih.govresearchgate.net This highlights the flexibility of the synthetic routes leading to the target amide. For example, a Cu(I)-catalyzed cycloaddition can produce an intermediate which, after hydrolysis with potassium carbonate, yields the carboxylic acid. nih.gov This acid can then be coupled to form the amide.
Another strategy involves the homologation of a ketone on the bicyclo[2.1.1]hexane skeleton to an aldehyde. This aldehyde can be quantitatively oxidized to the carboxylic acid using Pinnick's conditions, providing a versatile handle for diversification, including the formation of amides. rsc.org
Table 2: Examples of Amide Formation from Bicyclo[2.1.1]hexane Carboxylic Acid Precursors
| Carboxylic Acid Precursor | Amine | Coupling Conditions | Product | Reference |
| Bicyclo[2.1.1]hexane carboxylic acid (34) | Amine | Standard amide bond formation | Amide (35) | nih.gov |
| Bicyclo[2.1.1]hexane carboxylic acid (7) | Glycine methyl ester | Condensation | This compound derivative (9) | nih.govresearchgate.net |
| Bicyclo[2.1.1]hexane carboxylic acid (7) | Benzylamine | Condensation | This compound derivative (10) | nih.govresearchgate.net |
| 1-Phenylbicyclo[2.1.1]hexane-2-carboxylic acid (1b) | para-substituted aniline | Amide coupling | Saturated analog of conivaptan (B1669423) (26) | semanticscholar.org |
Mechanistic Investigations and Computational Elucidation of Bicyclo 2.1.1 Hexane Formation
Theoretical Chemistry Accounts and Density Functional Theory (DFT) Calculations
Theoretical chemistry, particularly Density Functional Theory (DFT) calculations, has proven to be an indispensable tool for understanding the intricacies of bicyclo[2.1.1]hexane synthesis. These computational methods allow for the detailed examination of reaction energetics and the structures of transient species that are often difficult to observe experimentally.
DFT calculations have been instrumental in mapping out the potential energy surfaces of reactions that form the bicyclo[2.1.1]hexane skeleton. nih.govresearchgate.net These calculations help to identify the most favorable reaction pathways by comparing the activation energies of various possible transition states.
For instance, in the catalyst-controlled divergent synthesis of bicyclo[2.1.1]hexanes and cyclobutenes from bicyclo[1.1.0]butane (BCB) amides and azadienes, DFT calculations revealed the distinct roles of copper(I) and gold(I) catalysts. nih.govresearchgate.net With a copper(I) catalyst, the calculations indicated a preference for a stepwise ring-opening of the BCB followed by an intramolecular cyclization. nih.gov The transition state for this cyclization was found to be more energetically favorable than the competing elimination pathway, thus explaining the exclusive formation of the bicyclo[2.1.1]hexane product. nih.gov The copper(I) catalyst favors a linear two-coordinate geometry in the transition state, which accelerates this intramolecular cyclization. nih.govresearchgate.netacs.org
In contrast, when a gold(I) catalyst is used, DFT calculations showed that after the initial ring-opening, an intramolecular proton transfer leading to a cyclobutene (B1205218) product is favored over the cyclization to a bicyclo[2.1.1]hexane. nih.gov The gold(I) center is proposed to stabilize a four-coordinate transition state, which facilitates the proton transfer and reverses the inherent chemoselectivity observed with the copper(I) catalyst. nih.govresearchgate.netacs.org
In photocatalytic [2+2] cycloadditions of 1,5-dienes, DFT calculations have also been used to investigate the stereochemical outcome of the reaction. chemrxiv.org The calculations can predict the relative stability of different triplet diradical intermediates, which in turn determines the final stereochemistry of the bicyclo[2.1.1]hexane product. chemrxiv.org For example, in one study, the intermediate leading to the observed major diastereomer was calculated to be more stable than the alternative, correctly predicting the experimental outcome. chemrxiv.org
| Catalyst System | Proposed Mechanism | Key Computational Finding | Product |
| Cu(I) | Stepwise ring-opening/intramolecular cyclization | Lower energy barrier for cyclization vs. elimination | Bicyclo[2.1.1]hexane |
| Au(I) | Stepwise ring-opening/intramolecular proton transfer | Stabilization of a four-coordinate transition state for proton transfer | Cyclobutene |
| Iridium photocatalyst | Energy transfer to diene, 5-exo-trig cyclization, radical recombination | Identification of diradical intermediates and their relative stabilities | Bicyclo[2.1.1]hexane |
The bicyclo[2.1.1]hexane framework is a strained bicyclic hydrocarbon. Computational modeling has been crucial in quantifying this strain energy and understanding the molecule's unique conformational features. The calculated strain energy for bicyclo[2.1.1]hexane is approximately 38.0-39.3 kcal/mol. mdpi.com This inherent strain is a key driver in many of the synthetic transformations that form this scaffold, particularly in strain-release cycloadditions. nih.govnih.govchemrxiv.org
Computational studies have also been used to compare the conformations of bicyclo[2.1.1]hexane-containing molecules with their aromatic bioisosteres. manchester.ac.uk For example, a computational comparison of a bicyclo[2.1.1]hexane analogue of phthalylsulfathiazole (B1677756) with the parent drug showed that the bicyclic analogue closely mimics the conformation of the aromatic compound, with an identical distance between the 'ortho' substituents. manchester.ac.uk This provides a rational basis for the design of bicyclo[2.1.1]hexane-based bioisosteres with improved physicochemical properties.
Furthermore, molecular modeling has been used to study the conformational preferences of substituted bicyclo[2.1.1]hexanes. nih.gov For instance, in a study of a conformationally restricted analogue of the neurotransmitter agonist ACPD, modeling identified the most stable conformation of the bicyclo[2.1.1]hexane derivative, providing insights into the active conformation required for receptor binding. nih.gov
Identification of Intermediates and Reaction Pathways (e.g., Diradical Intermediates)
Mechanistic investigations, often supported by computational studies, have identified key intermediates in the formation of bicyclo[2.1.1]hexanes. Diradical intermediates are strongly suggested to play a role in certain cycloaddition reactions. epa.gov
In the photocatalytic [2+2] cycloaddition of 1,5-hexadienes, a proposed mechanism involves the initial photoexcitation of the diene to a triplet state. rsc.org This excited state is diradical in nature and undergoes a 5-exo-trig cyclization to form a diradical intermediate, which then recombines to yield the bicyclo[2.1.1]hexane product. rsc.orgsemanticscholar.org The involvement of a triplet intermediate in this process was supported by experiments showing that the reaction is quenched by a triplet quencher. rsc.orgsemanticscholar.org
In the reaction of bicyclo[1.1.0]butanes with alkenes initiated by energy transfer, a diradical intermediate is also proposed. nih.gov The strained central bond of the bicyclo[1.1.0]butane is cleaved upon sensitization to generate a diradical, which is then trapped by the alkene in a stepwise cycloaddition to form the bicyclo[2.1.1]hexane. nih.gov
In a samarium(II) iodide-catalyzed alkene insertion into bicyclo[1.1.0]butyl ketones, a radical-relay mechanism is proposed, supported by DFT calculations. manchester.ac.uk The process is initiated by a single electron transfer (SET) from SmI2 to the ketone, generating a ketyl radical. This radical then fragments and undergoes a series of steps involving radical trapping and recombination to ultimately form the bicyclo[2.1.1]hexane ketone. manchester.ac.uk
Catalyst Influence on Chemoselectivity and Reaction Divergence
The choice of catalyst can have a profound impact on the outcome of reactions designed to produce bicyclo[2.1.1]hexanes, often leading to divergent reaction pathways and different product classes. This catalyst-controlled chemoselectivity is a powerful tool for synthetic chemists. nih.govresearchgate.netacs.org
A prime example is the reaction of bicyclo[1.1.0]butane amides with azadienes, where either bicyclo[2.1.1]hexanes or cyclobutenes can be selectively formed by simply switching the catalyst from copper(I) to gold(I). nih.govresearchgate.netacs.org As detailed by DFT calculations, the differing coordination geometries favored by the two metals steer the reaction towards distinct mechanistic pathways. nih.govresearchgate.net
In another instance, the reaction of bicyclo[1.1.0]butanes with quinones can be directed to form different polycyclic products depending on the Lewis acid catalyst employed. researchgate.net For example, Sc(OTf)₃ promotes a formal (3+2) cycloaddition to yield highly substituted bicyclo[2.1.1]hexanes. researchgate.net In contrast, stronger Lewis acids like SnCl₄ can lead to ring-opened halogenated cyclobutane (B1203170) derivatives. researchgate.net This highlights how the nature of the catalyst can be tuned to access a diverse range of molecular architectures from a common starting material.
Derivatization and Functionalization of Bicyclo 2.1.1 Hexane 1 Carboxamide Scaffolds
Functional Group Transformations of Bicyclo[2.1.1]hexane-1-carboxamide and its Derivatives
The amide functionality at the bridgehead position of the bicyclo[2.1.1]hexane scaffold serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of other important functional groups. These transformations are essential for creating a library of compounds for structure-activity relationship (SAR) studies.
The hydrolysis of a this compound derivative to its corresponding carboxylic acid is a fundamental transformation. For instance, a bicyclo[2.1.1]hexane derivative, compound 3a , can be hydrolyzed using potassium carbonate in the presence of air to yield the carboxylic acid 7 . nih.gov This carboxylic acid is a valuable intermediate for incorporating the bicyclo[2.1.1]hexane core into more complex molecules. nih.gov Similarly, hydrolysis of another bicyclo[2.1.1]hexane amide derivative, also labeled 3a in a different study, with lithium hydroxide (B78521) in a tetrahydrofuran/water mixture produces the carboxylic acid 5 in 81% yield with excellent enantiospecificity. chemrxiv.org This method provides a convenient route for further modifications such as amidation or decarboxylative couplings. chemrxiv.org
Table 1: Hydrolysis of Bicyclo[2.1.1]hexane Amide Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Bicyclo[2.1.1]hexane derivative 3a | K₂CO₃, air | Carboxylic acid 7 | - | nih.gov |
| Bicyclo[2.1.1]hexane amide 3a | LiOH, THF/H₂O, r.t., 16 h | Carboxylic acid 5 | 81% | chemrxiv.org |
The conversion of the amide group to an ester can be achieved through alcoholysis. Under mild conditions, a bicyclo[2.1.1]hexane derivative 3a undergoes alcoholysis to afford the corresponding bicyclo[2.1.1]hexane ester 6 in 79% yield. nih.gov In another example, alcoholysis of a different amide 3a with methanol (B129727) and DBU at room temperature for 16 hours converts the amide to the corresponding methyl ester with a 96% yield and 96% enantiomeric excess. chemrxiv.org
Table 2: Alcoholysis of Bicyclo[2.1.1]hexane Amide Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Enantiomeric Excess | Reference |
| Bicyclo[2.1.1]hexane derivative 3a | Mild conditions | Bicyclo[2.1.1]hexane ester 6 | 79% | - | nih.gov |
| Bicyclo[2.1.1]hexane amide 3a | DBU, MeOH, r.t., 16 h | Methyl ester | 96% | 96% | chemrxiv.org |
The amide group of bicyclo[2.1.1]hexane derivatives can react with Grignard reagents to form tertiary alcohols. For example, the reaction of a bicyclo[2.1.1]hexane derivative 3a with Grignard reagents leads to the formation of the tertiary alcohol 8 . nih.gov This reaction provides a pathway to introduce alkyl or aryl groups at the bridgehead position, further diversifying the available structures. Another study demonstrated that a bicyclo[2.1.1]hexane-2-one derivative could be treated with phenylmagnesium bromide (PhMgBr) to yield compound 25 . nih.gov
Table 3: Reaction of Bicyclo[2.1.1]hexane Derivatives with Grignard Reagents
| Starting Material | Grignard Reagent | Product | Reference |
| Bicyclo[2.1.1]hexane derivative 3a | Not specified | Tertiary alcohol 8 | nih.gov |
| Bicyclo[2.1.1]hexane-2-one derivative | PhMgBr | Compound 25 | nih.gov |
Condensation reactions with various amines allow for the synthesis of a wide range of this compound derivatives. A bicyclo[2.1.1]hexane derivative 3a can be condensed with glycine (B1666218) methyl ester or benzylamine (B48309) to produce the corresponding this compound derivatives 9 and 10 , respectively. nih.govresearchgate.net This demonstrates the synthetic flexibility for creating peptide-like structures or introducing other functionalized amine fragments. nih.gov
Table 4: Condensation of Bicyclo[2.1.1]hexane Derivatives with Amines
| Starting Material | Amine | Product | Reference |
| Bicyclo[2.1.1]hexane derivative 3a | Glycine methyl ester | This compound derivative 9 | nih.govresearchgate.net |
| Bicyclo[2.1.1]hexane derivative 3a | Benzylamine | This compound derivative 10 | nih.govresearchgate.net |
C-H Functionalization Strategies
Direct C-H functionalization is a powerful tool for modifying complex molecules by converting strong C-H bonds into new C-C or C-heteroatom bonds, often with high selectivity that is difficult to achieve through other methods. researchgate.net
Palladium-catalyzed C-H arylation, directed by a coordinating group, has emerged as a significant strategy for the functionalization of C(sp³)–H bonds. researchgate.net The use of an 8-aminoisoquinoline (B1282671) (AQ) directing group has proven effective for the directed Pd-catalyzed C-H functionalization. nih.gov This methodology was successfully applied to a bicyclo[2.1.1]hexane system. nih.govresearchgate.net An amide derivative 38 , prepared from a bicyclo[2.1.1]hexane carboxylic acid, was subjected to Pd-catalyzed C-H arylation conditions. nih.gov This reaction resulted in the formation of aryl bicyclo[2.1.1]hexanes, such as compound 39 , with good control of diastereoselectivity. nih.govresearchgate.net The reaction is believed to proceed with γ-selectivity due to the positioning of the palladium complex close to the target C-H bond. nih.gov This strategy was effective with various aryl iodides, including those with electron-withdrawing groups and heterocyclic structures. researchgate.net
Table 5: Directed Pd-Catalyzed C-H Arylation of a Bicyclo[2.1.1]hexane Derivative
| Starting Material | Arylating Agent | Product | Key Features | Reference |
| Amide 38 | Various aryl iodides | Aryl bicyclo[2.1.1]hexane 39 | Good diastereoselectivity, γ-selectivity | nih.govresearchgate.net |
Strategies for Introducing Diverse Substituents
The functionalization of the bicyclo[2.1.1]hexane scaffold is often achieved by leveraging reactive handles incorporated during its synthesis. Common strategies include the derivatization of ketone and carboxylic acid functionalities, direct C–H functionalization, and modifications of appended substituents.
A prevalent synthetic route provides access to 1,2-disubstituted bicyclo[2.1.1]hexanes featuring a ketone, which serves as a versatile point of divergence for further functionalization. rsc.orgresearchgate.net The carbonyl group can be transformed into a wide array of functionalities. For instance, Wittig and Horner-Wadsworth-Emmons reactions allow for olefination, while nucleophilic additions with reagents like organometallics (e.g., MeMgBr) or cyanide sources (e.g., TMS-CN) yield tertiary alcohols and cyanohydrins, respectively. researchgate.netchemrxiv.org Furthermore, the bicyclic core can be expanded through ring-expansion reactions such as the Baeyer-Villiger oxidation to form a lactone, or the Schmidt and Beckmann rearrangements to produce lactams. researchgate.net
Another powerful strategy involves the direct functionalization of C–H bonds on the bicyclo[2.1.1]hexane skeleton. This approach is particularly useful for introducing substituents at the bridge positions (C2 and C5), which are challenging to access via traditional cycloaddition methods. nih.govrsc.org Researchers have developed methods for the C–H arylation and carboxylation of the scaffold, enabling the synthesis of diverse syn- and anti-2,5-disubstituted bicyclo[2.1.1]hexanes. nih.govrsc.org
The amide group of this compound and its precursors, such as esters and carboxylic acids, are also key functional handles. nih.gov For example, bicyclo[2.1.1]hexane intermediates can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into various amides through condensation with amines. nih.govresearchgate.net The carboxylic acid can also be subjected to a Curtius rearrangement to furnish isocyanates, which are valuable precursors for amines, ureas, and carbamates. acs.org
Modern photocatalytic methods have enabled the unified synthesis of bicyclo[2.1.1]hexanes with a wide range of substitution patterns directly from 1,5-hexadiene (B165246) precursors. rsc.orgbohrium.comsemanticscholar.org These photocatalytic [2+2] cycloadditions can provide access to as many as 11 distinct substitution patterns, including structures with functionalized bridges that can act as bioisosteres for polysubstituted benzenes. rsc.orgbohrium.comsemanticscholar.org
In cases where the bicyclo[2.1.1]hexane core is appended with an aromatic ring, such as a phenyl group, this substituent can be further modified. Standard aromatic chemistry, including nitration and palladium-catalyzed Suzuki cross-coupling reactions, has been successfully applied to introduce additional diversity. researchgate.netchemrxiv.org
Table 1: Selected Derivatization Reactions on the Bicyclo[2.1.1]hexane Scaffold This table is interactive. You can sort and filter the data.
| Starting Functional Group | Reaction Type | Reagents | Product Functional Group | Reference(s) |
|---|---|---|---|---|
| Ketone | Wittig Olefination | Ph₃P=CH₂ | Alkene | researchgate.net, chemrxiv.org |
| Ketone | HWE Olefination | (EtO)₂P(O)CH₂CO₂Et | α,β-Unsaturated Ester | researchgate.net, chemrxiv.org |
| Ketone | Baeyer-Villiger Oxidation | mCPBA | Lactone | researchgate.net |
| Ketone | Schmidt Reaction | Benzyl azide | Lactam | researchgate.net |
| Ketone | Nucleophilic Addition | MeMgBr | Tertiary Alcohol | researchgate.net, chemrxiv.org |
| Carboxylic Acid | Curtius Rearrangement | DPPA, Et₃N | Isocyanate | acs.org, chemrxiv.org |
| Carboxylic Acid | Amide Coupling | Amine, Coupling Agent | Amide | nih.gov, researchgate.net |
| C-H Bond (Bridge) | C-H Arylation | Arylating Agent, Pd catalyst | Aryl Group | nih.gov |
| C-H Bond (Bridge) | C-H Carboxylation | Oxalyl Chloride | Carboxyl Group | nih.gov, rsc.org |
| Phenyl Group | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄ | Biaryl | researchgate.net, chemrxiv.org |
| Phenyl Group | Nitration | H₂SO₄, HNO₃ | Nitro-phenyl | researchgate.net, chemrxiv.org |
| Ester | Hydrolysis | LiOH | Carboxylic Acid | chemrxiv.org |
Control of Diastereoselectivity and Enantioselectivity in Derivatization
The three-dimensional nature of the bicyclo[2.1.1]hexane scaffold means that control over stereochemistry during its functionalization is paramount. chemrxiv.orgnih.gov The relative orientation of substituents (diastereoselectivity) and the absolute configuration of the molecule (enantioselectivity) can have a profound impact on its biological activity. chemrxiv.orgnih.gov
Diastereoselectivity can often be controlled by the inherent steric environment of the rigid bicyclic system. For example, the reduction of a bicyclo[2.1.1]hexane ketone intermediate using lithium aluminum hydride has been shown to proceed with excellent diastereoselectivity, yielding the corresponding alcohol with a diastereomeric ratio greater than 20:1. nih.govresearchgate.net The approach of the hydride reagent is sterically directed by the bridged structure of the scaffold.
Achieving enantioselectivity in the synthesis of substituted bicyclo[2.1.1]hexanes has been a more significant challenge, with catalytic asymmetric methods only recently being developed. chemrxiv.orgnih.gov A major breakthrough was the development of the first enantioselective catalytic strategy to access 1,5-disubstituted bicyclo[2.1.1]hexanes. This method relies on a Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition. chemrxiv.orgnih.gov Using a chiral rhodium-based catalyst, α,β-unsaturated acyl pyrazoles undergo cyclization to provide the desired bicyclo[2.1.1]hexane products in high yields and with excellent enantiomeric ratios (e.g., up to 98:2 er). chemrxiv.org The importance of this stereocontrol was highlighted by studies showing that the two enantiomers of a drug analogue containing this scaffold exhibited markedly different cytotoxic effects on tumor cell lines. nih.gov
Another powerful approach utilizes chiral Brønsted acid catalysis for enantioselective [2π + 2σ] photocycloadditions. acs.org By activating a C-cinnamoyl imidazole (B134444) substrate with a chiral phosphoric acid, the reaction between the substrate and a bicyclo[1.1.0]butane (a common precursor) proceeds with high enantioselectivity (up to 96% ee). acs.org
Catalytic asymmetric cycloadditions involving bicyclo[1.1.0]butane (BCB) precursors are a key strategy for establishing stereocenters. Chiral Lewis acids, such as Ga(OTf)₃ in combination with a chiral ligand, and chiral Brønsted acids have been employed in the (3+2) cycloaddition of BCBs with imines to generate optically active aza-bicyclo[2.1.1]hexanes with high yield and enantioselectivity (up to 96% ee). chinesechemsoc.org These chiral heterocyclic scaffolds are versatile intermediates for further synthesis. chinesechemsoc.org
Table 2: Enantioselective Methods for the Synthesis of Bicyclo[2.1.1]hexane Scaffolds This table is interactive. You can sort and filter the data.
| Reaction Type | Catalyst Type | Substrates | Key Feature | Enantioselectivity | Reference(s) |
|---|---|---|---|---|---|
| Intramolecular [2+2] Photocycloaddition | Chiral Lewis Acid (Rhodium-based) | α,β-Unsaturated Acyl Pyrazoles | First enantioselective catalytic route to 1,5-disubstituted BCHs. | Up to 98:2 er | chemrxiv.org, nih.gov |
| [2π + 2σ] Photocycloaddition | Chiral Brønsted Acid | C-Acyl Imidazoles + Bicyclo[1.1.0]butanes | Brønsted acid catalyzed chromophore activation. | Up to 96% ee | acs.org |
| (3+2) Cycloaddition | Chiral Lewis Acid | N-Aryl Imines + Bicyclo[1.1.0]butane amides/esters | Forms chiral aza-bicyclo[2.1.1]hexanes. | High ee reported | chinesechemsoc.org |
| (3+2) Cycloaddition | Chiral Brønsted Acid | N-Boc Imines + Bicyclo[1.1.0]butanes | Forms chiral aza-bicyclo[2.1.1]hexanes. | Up to 96% ee | chinesechemsoc.org |
Role of Bicyclo 2.1.1 Hexane 1 Carboxamide and Its Derivatives in Advanced Molecular Design
Bioisosterism and Conformational Restriction in Chemical Biology
A cornerstone of modern drug design is the concept of bioisosterism, where a part of a molecule is replaced by another with similar physical or chemical properties to enhance the compound's biological activity or pharmacokinetic profile. Bicyclo[2.1.1]hexane derivatives have proven to be exceptional bioisosteres, primarily due to their rigid structure that restricts conformational flexibility. digitellinc.comresearchgate.net This rigidity can improve a molecule's affinity and selectivity for its biological target by locking it into a bioactive conformation, thus reducing the entropic penalty upon binding. nuph.edu.ua
Mimicry of Aromatic Ring Systems (e.g., Ortho-, Meta-Disubstituted Benzenes)
One of the most compelling applications of the bicyclo[2.1.1]hexane scaffold is its ability to mimic the spatial arrangement of substituents on aromatic rings, particularly ortho- and meta-disubstituted benzenes. nih.gov Aromatic rings are ubiquitous in pharmaceuticals, but their flat nature can sometimes lead to undesirable properties, such as metabolic instability. Saturated, non-planar scaffolds like bicyclo[2.1.1]hexane provide a three-dimensional alternative that can maintain the crucial exit vectors for substituents while improving physicochemical properties. nih.govrsc.orgchemrxiv.org
Research has shown that 1,2-disubstituted and 1,5-disubstituted bicyclo[2.1.1]hexanes can effectively act as bioisosteres for ortho-substituted benzenes. nih.govchemrxiv.orgresearchgate.net The geometric parameters, such as the distance and angles between the substituents, closely resemble those of an ortho-substituted phenyl ring. nih.govrsc.org For instance, the distance between substituents in 1,2-disubstituted bicyclo[2.1.1]hexanes is only slightly longer (by about 0.1 Å) than in an ortho-benzene ring. nih.govrsc.org This structural mimicry has been successfully applied to develop saturated analogs of known drugs and agrochemicals, which in some cases retain or even show enhanced biological activity. nih.govrsc.orgresearchgate.net
Similarly, other substitution patterns on the bicyclo[2.1.1]hexane core can serve as mimics for meta-substituted benzenes and even polysubstituted aromatic rings, offering a pathway to explore novel chemical space beyond what is accessible with flat aromatic systems. nih.govrsc.org
Rigidified Cyclopentane (B165970) Variants
The cyclopentane ring is another common motif in drug molecules. digitellinc.com However, its flexibility, arising from the easy interconversion between half-chair and envelope conformations, can be a drawback. digitellinc.com Bicyclo[2.1.1]hexanes have been developed as rigidified versions of 1,3-disubstituted cyclopentanes. digitellinc.comnih.govrsc.orgnih.gov The bicyclic structure locks the conformation, presenting substituents with well-defined spatial orientations that are similar to those of cyclopentane but without the conformational ambiguity. digitellinc.comnih.gov This strategy of replacing a flexible ring with a rigid scaffold can lead to improved binding affinity and selectivity. digitellinc.com For example, for anti-1,3-disubstituted cyclopentanes, the corresponding bicyclo[2.1.1]hexane analog can lock in a specific conformation. digitellinc.comnih.gov
Applications in Peptidomimetic Chemistry
Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. The bicyclo[2.1.1]hexane scaffold has found valuable applications in this field.
Design of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines)
A significant application of the bicyclo[2.1.1]hexane framework in peptidomimetics is the design of 2-azabicyclo[2.1.1]hexane-1-carboxylates, also known as 2,4-methanoprolines. nuph.edu.ua These are rigid, bicyclic analogs of the amino acid proline. rsc.org Proline plays a unique conformational role in peptides, and its analogs are of great interest for designing peptides with specific secondary structures. The 2,4-methanoproline scaffold, first isolated from the plant Ateleia herbert smithii, introduces a high degree of conformational rigidity. nuph.edu.ua Multigram-scale syntheses of these promising proline analogs have been developed, making them more accessible for research and development. nuph.edu.uaresearchgate.net
Stabilization of Amide Bond Configurations
The conformational features of the 2-azabicyclo[2.1.1]hexane skeleton are thought to stabilize the trans-amide bond configuration when incorporated into a peptide chain. nuph.edu.ua The geometry of the bicyclic system restricts the rotation around the C-N bond of the preceding amide linkage, favoring the extended trans conformation over the folded cis conformation. This is a crucial aspect of peptide-based drug design, as the cis-trans isomerization of amide bonds can significantly impact the structure and function of a peptide. By locking the amide bond in a specific configuration, 2,4-methanoproline analogs can help to pre-organize a peptide into a desired bioactive conformation, potentially leading to higher affinity and selectivity for its target receptor.
Expansion of Chemical Space for Lead Compound Developmentnih.govrsc.orgenamine.netrsc.orgmdpi.comdrughunter.com
The exploration and expansion of chemical space are fundamental to the discovery of novel lead compounds with improved pharmacological profiles. mdpi.comdrughunter.com Bicyclo[2.1.1]hexane-1-carboxamide and its derivatives have emerged as significant contributors to this endeavor by providing access to novel, three-dimensional molecular architectures. enamine.netrsc.org These scaffolds offer a strategic departure from the predominantly flat, aromatic structures that have historically dominated medicinal chemistry, thereby opening up new avenues for molecular design and the development of next-generation therapeutics. enamine.netnih.gov The unique nonplanar geometry of the bicyclo[2.1.1]hexane core allows for the creation of molecules with enhanced biological activity and improved physicochemical properties. nih.govmanchester.ac.uk
The introduction of these bicyclic motifs into drug discovery programs facilitates the exploration of previously inaccessible regions of chemical space. mdpi.comnih.gov This expansion is crucial for identifying lead compounds with novel mechanisms of action and for overcoming challenges associated with existing drug classes, such as off-target effects and acquired resistance. By providing a structurally diverse platform, bicyclo[2.1.1]hexane derivatives enable medicinal chemists to systematically probe the structure-activity relationships of complex biological targets. nih.govdevdiscourse.com
Access to sp3-Rich Scaffoldsenamine.netrsc.orgacs.orgrsc.orgrsc.org
A prevailing trend in modern medicinal chemistry is the shift away from "flatland"—the realm of sp2-hybridized aromatic compounds—towards more three-dimensional, sp3-rich molecular scaffolds. mmv.orgtandfonline.com this compound and its analogs are at the forefront of this movement, offering a robust and versatile platform for the synthesis of sp3-rich drug candidates. enamine.netrsc.org The inherent three-dimensionality of the bicyclo[2.1.1]hexane framework provides a rigid and well-defined orientation of substituents, which can lead to improved target affinity and selectivity. enamine.netnih.gov
The increased sp3 character of these scaffolds often translates to more favorable physicochemical properties, such as enhanced solubility and metabolic stability, when compared to their planar aromatic counterparts. chem-space.comrsc.org This is a critical consideration in lead optimization, as poor pharmacokinetic profiles are a major cause of attrition in drug development. encyclopedia.pub The rigid nature of the bicyclo[2.1.1]hexane core also reduces the entropic penalty upon binding to a biological target, which can contribute to higher potency. nih.gov
The development of synthetic methodologies to access a variety of substituted bicyclo[2.1.1]hexane building blocks has been instrumental in their application. rsc.orgchemrxiv.org These methods allow for the controlled introduction of functional groups at specific positions on the scaffold, enabling the fine-tuning of steric and electronic properties to optimize biological activity. chemrxiv.orgresearchgate.net The availability of these diverse building blocks empowers medicinal chemists to systematically explore the chemical space around a given pharmacophore, leading to the identification of superior lead compounds. enamine.netrsc.org
Table 1: Comparison of Physicochemical Properties of Aromatic vs. Bicyclo[2.1.1]hexane-containing Compounds
| Parent Compound | Aromatic Substructure | Bicyclo[2.1.1]hexane Analog | Property Improvement | Reference |
| Boscalid | ortho-substituted phenyl | 1,2-disubstituted bicyclo[2.1.1]hexane | Enhanced water solubility | nih.govrsc.org |
| Bixafen | ortho-substituted phenyl | 1,2-disubstituted bicyclo[2.1.1]hexane | High antifungal activity | nih.govrsc.org |
| Fluxapyroxad (B1673505) | ortho-substituted phenyl | 1,2-disubstituted bicyclo[2.1.1]hexane | High antifungal activity, Enhanced water solubility | nih.govrsc.org |
| Telmisartan | ortho-substituted phenyl | 1,2-disubstituted bicyclo[2.1.1]hexane | Retained biological activity | semanticscholar.orgbeilstein-journals.org |
Development of Patent-Free Molecular Analogsrsc.orgnih.gov
The ability to generate novel intellectual property is a significant driver in the pharmaceutical industry. vaia.comnih.gov Bioisosteric replacement, the substitution of one chemical group for another with similar physical or chemical properties, is a well-established strategy for creating new, patentable molecular entities. drughunter.comresearchgate.net this compound and its derivatives have proven to be highly effective bioisosteres for ortho- and meta-substituted phenyl rings, which are common motifs in a vast number of patented drugs and agrochemicals. nih.govmanchester.ac.ukchem-space.com
By replacing a planar aromatic ring with a saturated, non-planar bicyclo[2.1.1]hexane scaffold, medicinal chemists can design analogs that retain or even improve upon the biological activity of the parent compound while possessing a distinct chemical structure. nih.govrsc.org This structural novelty is often sufficient to circumvent existing patents, providing a pathway to develop proprietary drug candidates in competitive therapeutic areas. vaia.comnih.gov
The successful application of this strategy has been demonstrated in the field of agrochemicals, where the incorporation of a 1,2-disubstituted bicyclo[2.1.1]hexane core into fungicides like boscalid, bixafen, and fluxapyroxad resulted in saturated, patent-free analogs with high antifungal activity. nih.govrsc.orgenamine.net This approach not only expands the intellectual property landscape but also can lead to compounds with improved properties, such as enhanced solubility and metabolic stability, further highlighting the value of bicyclo[2.1.1]hexane scaffolds in modern drug discovery. chem-space.comsemanticscholar.org
Table 2: Examples of Patent-Free Bicyclo[2.1.1]hexane Analogs
| Original Patented Compound | Aromatic Moiety Replaced | Bicyclo[2.1.1]hexane Analog | Resulting Advantage | Reference |
| Boscalid (Fungicide) | ortho-substituted dichlorophenyl | Saturated analog with 1,2-disubstituted bicyclo[2.1.1]hexane | Patent-free with high antifungal activity | nih.govrsc.org |
| Bixafen (Fungicide) | ortho-substituted dichlorophenyl | Saturated analog with 1,2-disubstituted bicyclo[2.1.1]hexane | Patent-free with high antifungal activity | nih.govrsc.org |
| Fluxapyroxad (Fungicide) | ortho-substituted difluorophenyl | Saturated analog with 1,2-disubstituted bicyclo[2.1.1]hexane | Patent-free with high antifungal activity | nih.govrsc.org |
Characterization Methodologies for Bicyclo 2.1.1 Hexane 1 Carboxamide and Its Synthetic Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, offering deep insights into the chemical environment of individual atoms. springernature.com
¹H NMR spectroscopy is instrumental in determining the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For bicyclo[2.1.1]hexane derivatives, the ¹H NMR spectra exhibit characteristic signals that correspond to the unique protons of the bicyclic core and any substituents.
For instance, in the analysis of a related compound, 1-phenylbicyclo[2.1.1]hexan-2-one, the aromatic protons typically appear as multiplets in the downfield region (δ 7.14–7.40 ppm), while the protons of the bicyclo[2.1.1]hexane skeleton produce signals at higher field strengths. rsc.org Specifically, the bridgehead proton often appears as a distinct multiplet, and the methylene (B1212753) bridge protons give rise to complex splitting patterns due to their diastereotopic nature. rsc.orgresearchgate.net
Table 1: Representative ¹H NMR Spectral Data for a Bicyclo[2.1.1]hexane Intermediate
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Aromatic Protons | 7.40 – 7.31 | m | 2H | |
| Aromatic Protons | 7.31 – 7.23 | m | 1H | |
| Aromatic Protons | 7.14 | dt | 2H | |
| Bridgehead Proton | 2.86 | h | 1.6 | 1H |
| Bicyclic Methylene Protons | 2.42 | dtt | 5.4, 3.1, 1.2 | 4H |
| Bicyclic Methylene Protons | 2.11 | dd | 4.5, 2.1 | 2H |
Data derived from the analysis of 1-phenylbicyclo[2.1.1]hexan-2-one, a synthetic intermediate. rsc.orgresearchgate.net
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in Bicyclo[2.1.1]hexane-1-carboxamide and its intermediates will produce a distinct signal in the spectrum.
In the case of 1-phenylbicyclo[2.1.1]hexan-2-one, the carbonyl carbon of the ketone group exhibits a characteristic downfield shift (δ ~211 ppm). The aromatic carbons appear in the δ 126-137 ppm range, while the carbons of the bicyclo[2.1.1]hexane framework are observed at higher field strengths, reflecting their saturated nature. rsc.org
Table 2: Representative ¹³C NMR Spectral Data for a Bicyclo[2.1.1]hexane Intermediate
| Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl Carbon (C=O) | 211.68 |
| Aromatic Carbon (C-Ar) | 136.83 |
| Aromatic Carbon (CH-Ar) | 128.33 |
| Aromatic Carbon (CH-Ar) | 127.10 |
| Aromatic Carbon (CH-Ar) | 126.66 |
| Bridgehead Carbon | 68.06 |
| Bridgehead Carbon | 44.84 |
| Bicyclic Methylene Carbon | 42.45 |
| Bicyclic Methylene Carbon | 30.94 |
Data derived from the analysis of 1-phenylbicyclo[2.1.1]hexan-2-one, a synthetic intermediate. rsc.org
Quantitative ¹H NMR (Q¹H NMR) is a powerful technique for determining the concentration or purity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard. mdpi.com This method is particularly valuable in synthetic chemistry for accurately assessing reaction yields and the purity of isolated products without the need for a response factor. researchgate.net In the synthesis of bicyclo[2.1.1]hexane derivatives, Q¹H NMR can be employed to determine the precise amount of this compound or its intermediates in a sample. researchgate.net
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. nih.govpolyu.edu.hk In ESI-MS, a sample solution is passed through a highly charged capillary, generating charged droplets from which ions are desorbed into the gas phase. nih.gov For this compound, ESI-MS would typically show the protonated molecule [M+H]⁺, confirming its molecular weight. This technique is often coupled with liquid chromatography (LC-MS) to analyze complex reaction mixtures and monitor the progress of a synthesis. google.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. rsc.org This precision allows for the determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms. rsc.org For this compound, HRMS would be used to confirm its elemental composition, providing unambiguous evidence of its identity and purity. For example, a related aza-Bicyclo[2.1.1]hexane derivative showed a calculated m/z for [M+H]⁺ of 437.1197 and an experimental value of 437.1191, demonstrating the high accuracy of this technique. doi.org
Chromatographic Separation and Analysis
Chromatographic techniques are fundamental in the synthesis of bicyclo[2.1.1]hexane derivatives, enabling the separation and purification of intermediates and final products from complex reaction mixtures.
Thin-Layer Chromatography (TLC) serves as a rapid and indispensable tool for monitoring the progress of reactions involving this compound and its synthetic intermediates. nih.gov It is routinely used to determine the consumption of starting materials and the formation of products. nih.gov TLC plates, typically silica (B1680970) gel (Merck Kieselgel 60 F254), are visualized under UV light (250 and 354 nm) and/or by staining with a potassium permanganate (B83412) solution. rsc.org For instance, in the synthesis of 2,5-disubstituted bicyclo[2.1.1]hexane-5-carboxamide derivatives, TLC with an eluent of 50% ethyl acetate (B1210297) in hexanes was used to determine the retention factor (Rƒ) of the product. rsc.org
A summary of TLC applications in the synthesis of related compounds is provided below:
| Compound Class | TLC Application | Eluent System | Visualization | Reference |
| Bicyclo[2.1.1]hexane derivatives | Reaction monitoring | Petroleum ether/ethyl acetate (10:1 to 5:1) | UV light | nih.gov |
| 2,5-disubstituted bicyclo[2.1.1]hexane-5-carboxamide | Product identification (Rƒ: 0.5) | 50% Ethyl Acetate/Hexanes | Not specified | rsc.org |
| General bicyclo[2.1.1]hexane intermediates | Reaction monitoring | Not specified | UV light and/or potassium permanganate stain | rsc.org |
Gas Chromatography (GC) is employed for the analysis of volatile bicyclo[2.1.1]hexane derivatives and their precursors. It is particularly useful for assessing the purity of starting materials and monitoring reactions where the products are sufficiently volatile. rsc.org For example, the purity of hexanes, a common solvent in these syntheses, can be checked by GC, which reveals the presence of isomers like 2-methylpentane (B89812) and 3-methylpentane (B165638) alongside n-hexane. libretexts.org In one study, GC-MS analysis of a crude plant extract identified a derivative, bicyclo[2.1.1]hexane-2-ol, 2-ethenyl, highlighting the technique's utility in identifying specific bicyclic structures within complex mixtures. researchgate.net
The precision of GC retention times allows for the identification of components in a mixture by comparing them with pure standards. libretexts.org However, co-elution can occur if compounds have very similar boiling points, which is a consideration for isomeric bicycloalkane derivatives. libretexts.org
Medium Pressure Liquid Chromatography (MPLC) and Flash Column Chromatography are the primary methods for the purification of this compound and its synthetic intermediates on both small and large scales. rsc.org These techniques utilize a stationary phase, typically silica gel, and a solvent system (eluent) to separate compounds based on their polarity.
Flash column chromatography is widely cited for the purification of various bicyclo[2.1.1]hexane derivatives. rsc.orggoogle.com For example, intermediates such as 1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid and 2-benzyl-1-phenyl-2-azabicyclo[3.1.1]heptan-3-one were purified using hexane (B92381) and ethyl acetate mixtures. rsc.org MPLC, often an automated system, provides efficient purification and is used for compounds like N,N-Dibenzyl-3-oxocyclobutane-1-carboxamide and other this compound derivatives. rsc.org
The choice of eluent is critical for achieving good separation. A gradient of ethyl acetate in hexanes is commonly used to purify products of varying polarities. rsc.org
| Technique | Compound/Intermediate | Stationary Phase | Eluent System | Reference |
| Flash Column Chromatography | 1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid | Silica | Hexanes : Ethyl Acetate (1:1) | rsc.org |
| Flash Column Chromatography | 2-benzyl-1-phenyl-2-azabicyclo[3.1.1]heptan-3-one | Silica | Hexanes : Ethyl Acetate (1:1) | rsc.org |
| Flash Column Chromatography | 1-(4'-nitro-[1,1'-biphenyl]-4-yl)bicyclo[2.1.1]hexan-2-one | Silica | Hexanes : Ethyl Acetate (80:20) | rsc.org |
| MPLC | N,N-Dibenzyl-3-oxocyclobutane-1-carboxamide | Biotage® Sfär 50g Column | 0-100% EtOAc/hexanes (eluted at 24% EtOAc) | rsc.org |
| MPLC | N-benzyl-N-(4-methoxybenzyl)-2-(4-methoxyphenyl)-5-oxothis compound | Biotage® Sfär 5g Column | 0-100% EtOAc/hexanes (eluted at 42% EtOAc) | rsc.org |
| Flash Column Chromatography | 2-Azabicyclo[2.1.1]hexane-1-carboxylates | Silica | Hexanes/EtOAc/Et3N (1:4:0.25 v/v) | nuph.edu.ua |
High-Performance Liquid Chromatography (HPLC) is utilized for the purification of bicyclo[2.1.1]hexane derivatives when high purity is required, or when separation by other chromatographic methods is challenging. diva-portal.org For instance, an analytically pure sample of a diene precursor to the bicyclo[2.1.1]hexane core was obtained by purification with HPLC. rsc.org While flash chromatography is more common for bulk purification, HPLC can be essential for obtaining highly pure samples for analytical or biological testing. diva-portal.orgvulcanchem.com Reverse-phase HPLC has also been noted as a purification method for related scaffolds. rsc.org
X-ray Crystallography for Absolute Configuration and Structural Confirmation
X-ray crystallography is the definitive method for determining the absolute configuration and confirming the three-dimensional structure of bicyclo[2.1.1]hexane derivatives. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.
The rigid, strained cage-like structure of the bicyclo[2.1.1]hexane core makes X-ray crystallography particularly valuable for unambiguous structural verification. Several studies have successfully used this method to confirm the structure of key synthetic intermediates and final products. For example, the structure of a 1,2-disubstituted bicyclo[2.1.1]hexane carboxylic acid was unequivocally confirmed by X-ray crystallographic analysis. rsc.org Similarly, the absolute configuration of a chiral bicyclo[2.1.1]hexane derivative was established through single-crystal X-ray diffraction. rsc.org This method has also been used to confirm the structure of a bicyclo[2.1.1]hexane product formed in a catalyst-controlled divergent synthesis. nih.gov
The geometric parameters obtained from X-ray crystallography are crucial for understanding how the bicyclo[2.1.1]hexane scaffold can act as a bioisostere for ortho-substituted benzene (B151609) rings.
| Compound | Purpose of X-ray Analysis | Reference |
| 1,2-disubstituted bicyclo[2.1.1]hexane carboxylic acid | Structure confirmation | rsc.org |
| Chiral 2-oxabicyclo[2.1.1]hexane derivative | Configuration confirmation | rsc.org |
| Bicyclo[2.1.1]hexane product (3a) | Structure confirmation | nih.gov |
| N-benzyl-N-(4-methoxybenzyl)-2-(4-methoxyphenyl)-5-oxothis compound (3m) | Structure confirmation | rsc.org |
Future Directions and Emerging Research Avenues
Development of Novel Catalyst-Controlled Divergent Synthetic Strategies
A primary frontier in the synthesis of bicyclo[2.1.1]hexane systems is the development of catalyst-controlled divergent methods, which allow for the selective formation of different structural isomers or entirely different product classes from common starting materials simply by changing the catalyst. researchgate.net This approach offers remarkable efficiency and expands the accessible chemical space from a single set of precursors.
Recent breakthroughs have demonstrated the power of this strategy. For instance, a chemodivergent reaction between bicyclo[1.1.0]butane (BCB) amides and azadienes can be precisely controlled using copper(I) or gold(I) catalysts. nih.govresearchgate.netacs.org With a copper(I) catalyst, the reaction proceeds via a formal cycloaddition to produce multifunctionalized bicyclo[2.1.1]hexanes. nih.gov In contrast, switching to a gold(I) catalyst completely alters the reaction pathway to an addition-elimination mechanism, yielding cyclobutene (B1205218) products instead. nih.govresearchgate.netacs.org This switch is attributed to the different coordination geometries favored by the metals; Cu(I) prefers a linear two-coordinate complex that facilitates intramolecular cyclization, while Au(I) stabilizes a four-coordinate intermediate that enables an alternative intramolecular proton transfer. nih.gov
Similarly, photocatalysis offers powerful control over product formation. nih.gov A photocatalyst-controlled regiodivergent synthesis has been developed to create two distinct substitution patterns on the bicyclo[2.1.1]hexane scaffold under photochemical conditions. nih.gov The divergence is guided by an activating group, N-methylimidazole, and the specific photocatalyst used, which dictates whether the reaction proceeds through an electron transfer or an energy transfer mechanism. nih.gov Lewis acids also play a crucial role, with catalysts like Scandium(III) triflate (Sc(OTf)₃) and Nickel(II) being used to selectively favor either bicyclo[2.1.1]hexane or cyclobutene formation from α,β-unsaturated ketones. nih.govacs.org
Table 1: Examples of Catalyst-Controlled Divergent Syntheses
| Starting Materials | Catalyst System | Product Class | Reference |
|---|---|---|---|
| Bicyclo[1.1.0]butane amides + Azadienes | Cu(I) | Bicyclo[2.1.1]hexanes | nih.govresearchgate.net |
| Bicyclo[1.1.0]butane amides + Azadienes | Au(I) | Cyclobutenes | nih.govresearchgate.net |
| Bicyclo[1.1.0]butanes + α,β-Unsaturated Ketones | Sc(OTf)₃ / Chiral PyBox Ligand | Bicyclo[2.1.1]hexanes | acs.org |
| Bicyclo[1.1.0]butanes + α,β-Unsaturated Ketones | Ni(II) / Chiral PyBox Ligand | Cyclobutenes | acs.org |
| Pyrazole-substituted BCBs + Quinones | Sc(OTf)₃ in Dichloromethane | Bicyclo[2.1.1]hexanes | rsc.org |
| Pyrazole-substituted BCBs + Quinones | Sc(OTf)₃ in Carbon Tetrachloride | Spiro-cyclobutenes | rsc.org |
Exploration of New Reaction Partners and Starting Materials for Bicyclo[2.1.1]hexane Systems
Expanding the library of available bicyclo[2.1.1]hexane structures necessitates the exploration of novel starting materials and reaction partners. While intramolecular [2+2] cycloadditions of 1,5-dienes have been a traditional route, recent research has significantly broadened the scope of precursors. rsc.orgorganic-chemistry.orgresearchgate.net
Bicyclo[1.1.0]butanes (BCBs) have emerged as exceptionally versatile starting points. nih.govresearchgate.net Their high strain energy allows them to react with a wide array of partners, including azadienes, nih.gov quinones, rsc.org enamides, researchgate.net and various alkenes, researchgate.net often under Lewis acid or photolytic conditions to yield highly substituted bicyclo[2.1.1]hexanes. Another innovative approach involves the intramolecular formal (3+2) cycloaddition of allylated cyclopropanes that bear a 4-nitrobenzimine substituent, which tolerates both activated and unactivated alkenes. nih.gov
The development of modular photochemical methods has also been a focus. A notable strategy involves a visible-light-mediated [2+2] cycloaddition of 1,5-hexadienes, which provides access to BCHs with up to 11 different substitution patterns, including those that mimic ortho- and meta-substituted benzenes. bohrium.comrsc.orgrsc.org This method avoids harsh conditions and toxic reagents associated with older photochemical techniques. rsc.org Furthermore, researchers are designing routes that start from non-aromatic precursors to build aliphatic-substituted BCHs, thereby expanding into new chemical space. rsc.org
Expanding the Scope of Functionalization and Derivatization Strategies
Once the bicyclo[2.1.1]hexane core is constructed, its utility is determined by the ability to selectively functionalize it. The carboxamide group in the target molecule is itself a versatile handle for derivatization. For example, a bicyclo[2.1.1]hexane product with an oxazolidinone moiety (a protected amide) can undergo alcoholysis to form esters, hydrolysis to yield valuable carboxylic acid intermediates, or react with Grignard reagents to produce tertiary alcohols. nih.gov It can also undergo condensation with amines to generate other bicyclo[2.1.1]hexane-1-carboxamide derivatives. nih.gov
Beyond manipulating the initial functional group, significant efforts are directed toward the functionalization of the bicyclic cage itself, which is notoriously challenging. C–H functionalization is a powerful strategy for installing new substituents at positions that are difficult to access through other means. rsc.orgnih.gov An iridium-catalyzed borylation reaction has been shown to be highly selective for the bridgehead tertiary C–H bonds of bicyclo[2.1.1]hexanes, providing versatile boronic ester intermediates compatible with a broad range of functional groups. chemrxiv.org Another approach uses directing groups, such as 8-aminoisoquinoline (B1282671), to guide palladium-catalyzed C–H arylation at the bridge positions of the scaffold. nih.gov
"Skeletal editing" represents a more advanced functionalization strategy, where the core scaffold is transformed. For instance, azabicyclo[2.1.1]hexanes can be converted into bridge-functionalized bicyclo[1.1.1]pentanes through a nitrogen-deleting skeletal edit, showcasing a method to "scaffold hop" between different privileged bicyclic systems. researchgate.net
Advanced Applications in Complex Molecular Architecture and Supramolecular Chemistry
These scaffolds are also being used to construct unique spirocyclic systems. For example, a reaction between bicyclo[1.1.0]butanes and ortho-quinone methides can generate spiro-compounds containing a bicyclo[2.1.1]hexane unit, which can then be rearranged into other complex polycyclic architectures. researchgate.net The rigid and well-defined geometry of the bicyclo[2.1.1]hexane unit makes it an attractive building block for supramolecular chemistry, where predictable spatial arrangements are essential for designing molecular cages, hosts, and other complex assemblies. smolecule.com The development of methods to create polysubstituted BCHs with multiple, distinct exit vectors opens the door to exploring chemical space that is inaccessible to flat aromatic motifs, such as placing a substituent in the space that would be above the π-system of a benzene (B151609) ring. rsc.org
Addressing Remaining Challenges in Synthetic Accessibility and Efficiency
Despite significant progress, several challenges remain in the synthesis of bicyclo[2.1.1]hexane derivatives. A persistent goal is the improvement of catalytic efficiency and chemoselectivity in divergent syntheses to minimize byproduct formation and simplify purification. nih.gov While many new methods have been developed, scalability is often a concern. researchgate.net Reactions that are efficient on a milligram scale may not be practical for the gram-scale synthesis required for medicinal chemistry campaigns. rsc.org Therefore, developing robust and cost-effective large-scale syntheses is a critical ongoing effort. rsc.org
Furthermore, most existing methods provide access to bridgehead-substituted structures. bohrium.comrsc.org The synthesis of bridge-functionalized bicyclo[2.1.1]hexanes remains highly challenging, yet these substitution patterns are crucial for creating bioisosteres of polysubstituted benzenes and for exploring novel vector spaces in molecular design. bohrium.comrsc.orgrsc.org Another challenge lies in the reactivity of the bicyclic core itself; the high degree of conformational restriction can render certain functional groups, like ketones on the scaffold, less reactive to standard transformations, particularly those involving enolate chemistry. rsc.org Overcoming these hurdles in accessibility, efficiency, and functionalization will continue to drive innovation in the chemistry of bicyclo[2.1.1]hexane systems.
Q & A
Basic: Why is bicyclo[2.1.1]hexane-1-carboxamide considered a promising bioisostere for ortho-substituted benzene rings in drug design?
Bicyclo[2.1.1]hexane derivatives are conformationally rigid, sp³-rich scaffolds that mimic the geometric and electronic properties of ortho-substituted benzenes while offering improved physicochemical properties. Key advantages include:
- Geometric similarity : The 1,2-disubstituted bicyclo[2.1.1]hexane core has a distance between substituents (3.05–3.19 Å) nearly identical to ortho-benzene (3.04–3.10 Å), enabling effective mimicry .
- Enhanced solubility : Replacement of benzene with bicyclo[2.1.1]hexane in compounds like conivaptan increased water solubility threefold (5 μM → 14 μM) due to reduced aromaticity .
- Diastereomeric purity : 1,2-Disubstituted bicyclo[2.1.1]hexanes exist as single diastereomers, simplifying stereochemical control in synthesis .
Advanced: What are the key challenges in synthesizing polysubstituted bicyclo[2.1.1]hexane derivatives, and how have recent methodologies addressed these?
Polysubstitution introduces steric strain and regioselectivity challenges. Recent advances include:
- Photocatalytic [2 + 2] cycloadditions : Sensitized energy transfer enables strain-release cycloadditions between bicyclo[1.1.0]butanes and alkenes, producing bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .
- Heterocycle compatibility : Pyrazole, imidazole, and pyridine substituents are tolerated in photocycloadditions, yielding derivatives in 57–76% yields .
- Scalable synthesis : Gram-scale production (e.g., 23 g of 1b) is achieved via chromatography-free protocols using inexpensive acetophenone precursors .
Basic: How does the replacement of benzene with bicyclo[2.1.1]hexane affect lipophilicity and metabolic stability in bioactive compounds?
- Lipophilicity : Calculated logP decreases by 0.7–1.2 units due to reduced aromaticity, but experimental logD remains largely unchanged, preserving membrane permeability .
- Metabolic stability : Effects are structure-dependent. In conivaptan, metabolic stability increased (CLint 31 → 12 μL/min/mg), while in lomitapide, stability decreased threefold (t½ reduction) . Contradictions arise from variations in cytochrome P450 interactions and scaffold rigidity .
Advanced: How can researchers resolve contradictions in experimental data when bicyclo[2.1.1]hexane bioisosteres exhibit conflicting biological activities?
Contradictions (e.g., solubility vs. metabolic stability trade-offs) require:
- Systematic SAR studies : Compare analogs with incremental substitutions (e.g., fluorine vs. methyl groups) to isolate electronic and steric effects .
- Crystallographic validation : Use X-ray data to correlate geometric parameters (e.g., dihedral angles φ₁/φ₂) with bioactivity .
- Computational modeling : MD simulations and DFT calculations predict how strain energy (∼30 kcal/mol in bicyclo[2.1.1]hexanes) influences binding to targets like L-PLA2 .
Basic: What experimental strategies optimize photocycloaddition reactions for bicyclo[2.1.1]hexane synthesis?
- Light source tuning : UV-A (365 nm) maximizes diene excitation while minimizing side reactions .
- Catalyst selection : Ru(bpy)₃²⁺ enhances energy transfer efficiency in [2π + 2σ] cycloadditions .
- Purification : Distillation or crystallization (e.g., hexane/tBuOMe) avoids column chromatography, critical for scalability .
Advanced: How can this compound derivatives be functionalized for diverse medicinal chemistry applications?
- Linker synthesis : Oxidize phenyl groups (NaIO₄/RuCl₃) or esterify carboxylic acids to create bifunctional modules (e.g., compounds 24–25) for amide couplings or heterocycle formation .
- Radical chemistry : C–H functionalization at bridgehead positions enables late-stage diversification .
- Metallophotoredox catalysis : Nickel-mediated cross-couplings install aryl/heteroaryl groups without destabilizing the bicyclic core .
Basic: What analytical techniques validate the structural integrity of bicyclo[2.1.1]hexane derivatives?
- X-ray crystallography : Confirms bond lengths (C1–C2: 1.54 Å) and dihedral angles critical for bioisosterism .
- HiFSA-NMR : ¹H iterative Full Spin Analysis resolves complex splitting patterns in strained systems .
- HRMS/IR : Verifies molecular weight and functional groups (e.g., carboxamide C=O stretch at ∼1680 cm⁻¹) .
Advanced: What strategies address the limited metabolic stability of bicyclo[2.1.1]hexane-containing agrochemicals?
- Substituent engineering : Introduce electron-withdrawing groups (e.g., CF₃) to reduce CYP450 oxidation .
- Prodrug approaches : Mask carboxamide groups as esters or amides to enhance stability in vivo .
- Isotope labeling : Use ¹³C/²H isotopes to track metabolic pathways and identify vulnerable positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
